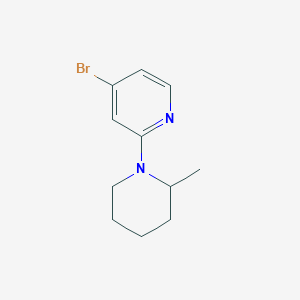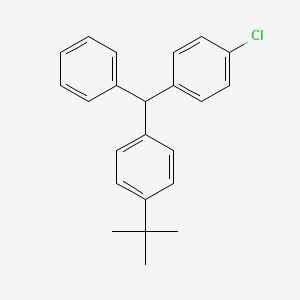
(4-tert-Butylphenyl)(4-chlorophenyl)phenylmethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-tert-Butylphenyl)(4-chlorophenyl)phenylmethane is an organic compound with the molecular formula C23H23Cl and a molecular weight of 334.88 g/mol . This compound is characterized by the presence of three phenyl groups, one of which is substituted with a tert-butyl group and another with a chlorine atom. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-tert-Butylphenyl)(4-chlorophenyl)phenylmethane typically involves the reaction of 4-tert-butylbenzyl chloride with 4-chlorobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like toluene under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .
Analyse Des Réactions Chimiques
Types of Reactions
(4-tert-Butylphenyl)(4-chlorophenyl)phenylmethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol or potassium cyanide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenylmethanes.
Applications De Recherche Scientifique
(4-tert-Butylphenyl)(4-chlorophenyl)phenylmethane is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: In studies involving the interaction of organic compounds with biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (4-tert-Butylphenyl)(4-chlorophenyl)phenylmethane involves its interaction with specific molecular targets. The tert-butyl and chlorine substituents influence the compound’s reactivity and binding affinity to various receptors and enzymes. The pathways involved include:
Binding to Receptors: The compound can bind to specific receptors, altering their activity and leading to downstream effects.
Enzyme Inhibition: It can inhibit the activity of certain enzymes, affecting metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-tert-Butylphenyl)(4-fluorophenyl)phenylmethane
- (4-tert-Butylphenyl)(4-bromophenyl)phenylmethane
- (4-tert-Butylphenyl)(4-iodophenyl)phenylmethane
Uniqueness
(4-tert-Butylphenyl)(4-chlorophenyl)phenylmethane is unique due to the presence of the chlorine atom, which imparts distinct chemical properties compared to its analogs with different halogen substituents. The chlorine atom affects the compound’s reactivity, stability, and interaction with other molecules, making it valuable for specific applications .
Propriétés
Formule moléculaire |
C23H23Cl |
|---|---|
Poids moléculaire |
334.9 g/mol |
Nom IUPAC |
1-tert-butyl-4-[(4-chlorophenyl)-phenylmethyl]benzene |
InChI |
InChI=1S/C23H23Cl/c1-23(2,3)20-13-9-18(10-14-20)22(17-7-5-4-6-8-17)19-11-15-21(24)16-12-19/h4-16,22H,1-3H3 |
Clé InChI |
CLLXUTNBKFTKNG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


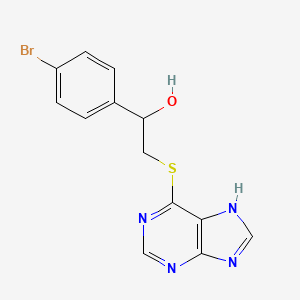
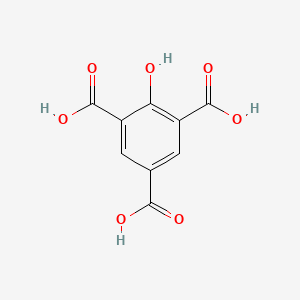
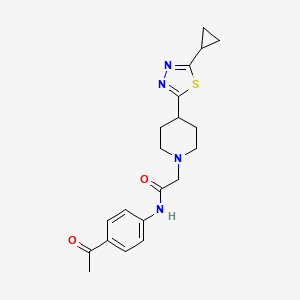
![2-(Benzenesulfonyl)-5-[2-chloro-4-(trifluoromethyl)phenoxy]phenol](/img/structure/B14136876.png)
acetic acid](/img/structure/B14136877.png)
![2-chloro-N-[(3,6-dichloropyridin-2-yl)carbamoyl]benzenesulfonamide](/img/structure/B14136882.png)


![3-[Hydroxy(phenyl)methyl]-2,2,6,6-tetramethylpiperidin-4-one](/img/structure/B14136900.png)
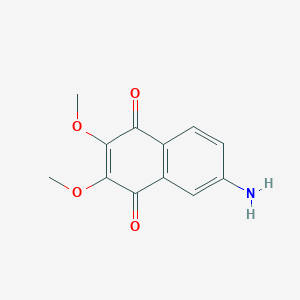

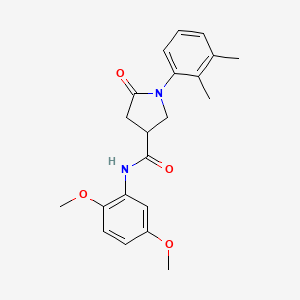
![N-(3-Aminobenzyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B14136921.png)
